1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Derivatives for Anti-Inflammatory Applications : A study by Rehman, Saini, and Kumar (2022) involved the synthesis of derivatives of 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one for potential anti-inflammatory applications. These derivatives were tested on Wistar albino rats, demonstrating their utility in medical research and drug development (Rehman, Saini, & Kumar, 2022).
Synthesis for Pharmaceutical Applications
- Role in Antiosteoporosis Drug Synthesis : The compound was used in the synthesis of structural fragments of the antiosteoporosis drug Lasofoxifene, highlighting its importance in pharmaceutical synthesis (Guo Bao-guo, 2012).
Antimicrobial and Antitumor Properties
- Synthesis for Antimicrobial and Antitumor Agents : A study by Sherekar, Kakade, and Padole (2021) showed the synthesis of derivatives with potential antimicrobial activities. The synthesized compounds were characterized and tested, indicating the compound's role in the development of antimicrobial and antitumor agents (Sherekar, Kakade, & Padole, 2021).
Application in Organic Chemistry
- Involvement in Complex Organic Reactions : Abdel-Wahab et al. (2023) demonstrated the use of this compound in complex organic reactions, specifically in the synthesis of new heterocycles. This highlights its role in advancing organic chemical synthesis (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).
Biocatalytic Applications
- Biocatalysis in Organic Synthesis : Nie Yao's research in 2003 explored the use of Candida parapsilosis for the asymmetric conversion of 1-phenyl-1,2-ethanediol, a compound structurally related to 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one, in organic synthesis. This illustrates its potential in biocatalytic processes (Nie Yao, 2003).
Corrosion Inhibition
- Corrosion Inhibition in Carbon Steel : A study by Costa et al. (2021) investigated the use of derivatives of 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one for corrosion inhibition in carbon steel. The findings contribute to the field of materials science and corrosion engineering (Costa et al., 2021).
properties
IUPAC Name |
1-[4-(oxan-4-yloxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQNESXNIBJRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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